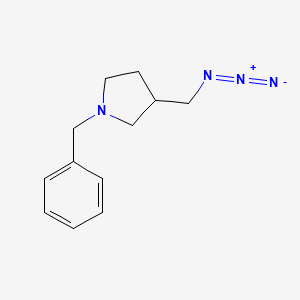

3-(Azidomethyl)-1-benzylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Azidomethyl)-1-benzylpyrrolidine is an organic compound that features an azidomethyl group attached to a benzyl-substituted pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-1-benzylpyrrolidine typically involves the introduction of an azidomethyl group to a benzylpyrrolidine precursor. One common method is the nucleophilic substitution reaction where a halomethyl derivative of benzylpyrrolidine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Azidomethyl)-1-benzylpyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Triazoles: Formed from cycloaddition reactions with alkynes.

Wissenschaftliche Forschungsanwendungen

3-(Azidomethyl)-1-benzylpyrrolidine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Medicinal Chemistry:

Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(Azidomethyl)-1-benzylpyrrolidine largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group itself is highly reactive and can be used to introduce functional groups into molecules, thereby modifying their properties and activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Azidomethyl-3-methyloxetane: Another azido compound used in polymer chemistry.

3,3-Bis(azidomethyl)oxetane: Used in the synthesis of energetic materials.

Uniqueness

3-(Azidomethyl)-1-benzylpyrrolidine is unique due to its specific structure, which combines the reactivity of the azido group with the stability and versatility of the benzylpyrrolidine scaffold. This makes it particularly useful in applications requiring both reactivity and structural integrity .

Biologische Aktivität

3-(Azidomethyl)-1-benzylpyrrolidine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications based on current literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylpyrrolidine with azidomethylating agents. The azide group introduces unique properties that can enhance biological activity, particularly in drug development contexts.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrrolidine derivatives. For instance, derivatives exhibiting structural similarities to this compound have shown significant activity against various bacterial strains. A comparative analysis of minimum inhibitory concentrations (MICs) suggests that modifications in the azide group can influence efficacy against both gram-positive and gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Pyrrolidine Derivative | 4-10 | Escherichia coli |

| Another Analog | 2-5 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that while some pyrrolidine derivatives exhibit potent antimicrobial effects, they also show varying levels of cytotoxicity. For instance, a related compound was reported to have an IC50 value indicating moderate toxicity, suggesting a need for further optimization.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azide group may interact with cellular targets such as proteins or nucleic acids, potentially disrupting essential biological processes. This interaction could lead to inhibition of bacterial growth or other therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolidine derivatives:

- Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that specific modifications led to enhanced antibacterial properties against resistant strains, highlighting the potential for developing new antibiotics from this scaffold .

- Drug Resistance : Research has indicated that certain pyrrolidine compounds could combat drug-resistant bacteria by targeting multiple pathways involved in bacterial survival .

- Therapeutic Potential : The dual-target mechanism observed in some related compounds suggests that this compound might be effective not only as an antibiotic but also in addressing other conditions where bacterial resistance is prevalent .

Eigenschaften

IUPAC Name |

3-(azidomethyl)-1-benzylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHGKSSGZCOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.